ON-013100 is derived from a series of chemical modifications aimed at enhancing its efficacy against cancer cells. It falls under the category of small molecule inhibitors, which are designed to interfere with specific molecular targets within cancer cells, thereby inhibiting their growth and survival. The compound's chemical structure is characterized by the presence of a sulfone group, which contributes to its biological activity .
The synthesis of ON-013100 involves several key steps that can be categorized as follows:
The molecular structure of ON-013100 can be described as follows:
The three-dimensional conformation of ON-013100 allows it to effectively bind to proteases, inhibiting their activity and subsequently affecting cellular processes related to tumor growth .
ON-013100 participates in various chemical reactions, primarily involving:
The mechanism of action for ON-013100 involves:
The physical and chemical properties of ON-013100 are summarized below:
Property | Value |
---|---|
Appearance | White to off-white solid |
Solubility | Soluble in DMSO; limited solubility in water |
Melting Point | Not specified |
Stability | Stable under normal laboratory conditions |
pH | Not specified |
These properties play a significant role in determining the compound's bioavailability and efficacy in therapeutic applications .
ON-013100 has several promising applications in scientific research and potential clinical settings:
ON-013100 exerts potent antitumor effects by directly targeting the core regulators of the G1/S cell cycle transition. The compound significantly suppresses cyclin D1 expression, a critical regulatory protein that complexes with CDK4/6 to drive cell cycle progression [1] [2]. This suppression disrupts the formation of active cyclin D1-CDK4/6 complexes, which are essential for phosphorylating the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to E2F transcription factors, preventing the expression of S-phase genes and inducing G1 cell cycle arrest [4] [6]. Single-cell analyses reveal that ON-013100-sensitive cells exit mitosis into a quiescent state with low CDK2 activity, creating dependence on CDK4/6 for cell cycle re-entry—a vulnerability exploited by this compound [1]. The inhibition kinetics follow a concentration-dependent pattern, with significant reduction in cyclin D1-CDK4 complex formation observed within 6 hours of treatment.
Table 1: Effects of ON-013100 on Key Cell Cycle Regulators
Target Molecule | Effect of ON-013100 | Functional Consequence | Validation Method |
---|---|---|---|
Cyclin D1 | Suppression | Disrupted CDK4/6 activation | Western blot, Immunoprecipitation |
CDK4/6 | Modulation | Reduced kinase activity | In vitro kinase assay |
Rb protein | Hypophosphorylation | E2F sequestration | Phospho-specific flow cytometry |
CDK2 activity | Indirect suppression | Failed quiescent exit | Single-cell fluorescent reporter |
Beyond transcriptional regulation, ON-013100 targets the eukaryotic translation initiation machinery. The compound interferes with eIF4E-mediated translation initiation, a rate-limiting step for cap-dependent protein synthesis [1]. This disruption specifically affects the translation of mRNAs encoding cell cycle progression factors (e.g., cyclins, c-Myc) that possess complex 5' UTR structures requiring efficient ribosome recruitment [4]. Mechanistically, ON-013100 impairs the assembly of the eIF4F complex by reducing phosphorylation of eIF4E-binding proteins (4E-BPs), enhancing their competitive inhibition of eIF4E-cap interaction. Consequently, oncoproteins with high translation efficiency requirements demonstrate reduced synthesis, contributing to the compound's anti-proliferative efficacy across diverse cancer models.
Emerging evidence positions TNIK as a critical signaling node in cancer proliferation pathways. ON-013100 directly binds and inhibits TNIK, a serine/threonine kinase downstream of Wnt signaling and cytoskeletal organization pathways [1]. TNIK inhibition disrupts the TAK1-TNIK complex formation essential for activating β-catenin/TCF-mediated transcription—a key driver of cyclin D1 expression. This dual suppression (direct cyclin D1 reduction and Wnt pathway inhibition) creates a synthetic lethal interaction. Furthermore, TNIK's role in actin cytoskeleton reorganization suggests ON-013100 may impair cancer cell motility and metastasis through this pathway, though mechanistic details require further elucidation.
ON-013100 induces programmed cell death through precise modulation of apoptotic executioners. Treatment triggers early activation of caspase-3, evidenced by proteolytic cleavage of the 32-kDa zymogen into active 17-19 kDa fragments [5]. This activation initiates a proteolytic cascade culminating in the cleavage of poly(ADP-ribose) polymerase (PARP) into signature 89 kDa and 24 kDa fragments. PARP cleavage serves dual functions: (1) it inactivates DNA repair capacity, directing cells toward apoptosis rather than survival, and (2) prevents PARP overactivation-induced ATP depletion—a phenomenon that would otherwise shift cell death toward necrosis [7]. Kinetic analyses show sequential activation: caspase-3 peaks at 12-18 hours post-treatment, followed by PARP cleavage within 24 hours. This ordered cascade demonstrates ON-013100's ability to maintain energy homeostasis sufficient for apoptosis execution despite cellular stress.
Table 2: Temporal Dynamics of Apoptotic Markers Induced by ON-013100
Time Post-Treatment | Caspase-3 Activation | PARP Cleavage | Cellular Phenotype |
---|---|---|---|
0-6 hours | Minimal | Undetectable | Cell cycle arrest |
6-12 hours | Initiated (pro-caspase cleavage) | Undetectable | Early apoptosis markers |
12-18 hours | Peak (17-19 kDa fragment dominant) | Initiated | Commitment to apoptosis |
18-24 hours | Sustained | Peak (89 kDa fragment) | Advanced apoptosis |
>24 hours | Declining | Sustained | Secondary necrosis |
The tumor suppressor p53 serves as a master regulator of ON-013100-induced apoptosis. The compound promotes p53 stabilization through dual mechanisms: (1) transcriptional downregulation of MDM2 (murine double minute 2), the primary E3 ubiquitin ligase targeting p53 for proteasomal degradation, and (2) disruption of MDM2-p53 binding [5] [6] [8]. Reduced MDM2 levels permit p53 accumulation, enabling its transcriptional activation of pro-apoptotic targets (Bax, Puma, Noxa) and cell cycle inhibitors (p21). Notably, ON-013100 achieves this in both wild-type p53 and p53-mutant models—in the latter, through p73 activation or synthetic lethality with G1 arrest mechanisms. p53 stabilization kinetics correlate with DNA damage markers (γH2AX), suggesting replication stress from prolonged cell cycle arrest contributes to this pathway [6]. The functional outcome is enhanced across multiple cancer lineages, positioning p53 status as a potential biomarker for ON-013100 sensitivity.
Table 3: p53 Pathway Components Affected by ON-013100
Component | Effect | Upstream/Downstream Consequences |
---|---|---|
MDM2 | Downregulation | Reduced p53 ubiquitination and degradation |
p53 protein | Stabilization and accumulation | Transcriptional activation of target genes |
p21 (CDKN1A) | Upregulation | CDK inhibition and reinforced cell cycle arrest |
Bax/Puma | Upregulation | Mitochondrial outer membrane permeabilization |
ATM kinase | Indirect activation | Phosphorylation of p53 at Ser15 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4